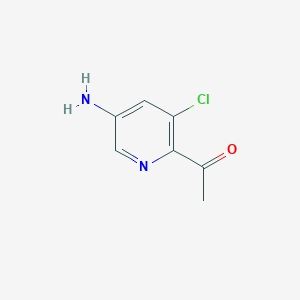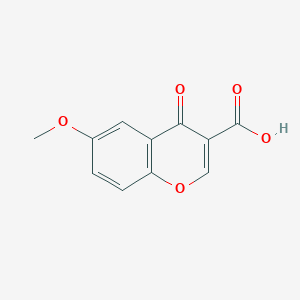
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is a versatile organophosphorus compound widely used in organic synthesis. It is recognized for its role as a Wittig reagent, facilitating the formation of carbon-carbon double bonds by reacting with aldehydes and ketones to produce alkenes. This compound is particularly valuable in the synthesis of α,β-unsaturated esters.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate can be synthesized through the reaction of triphenylphosphine with methyl chloroacetate. The reaction typically involves the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the methyl chloroacetate, forming a carbanion that subsequently reacts with triphenylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), which help in maintaining the solubility of reactants and products .
化学反应分析
Types of Reactions
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes. It can also participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Wittig Reaction: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an aprotic solvent like THF or DCM.
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Wittig Reaction: Produces alkenes, specifically α,β-unsaturated esters.
Substitution Reactions: Yields various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate has a broad range of applications in scientific research:
作用机制
The primary mechanism of action for methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is through the Wittig reaction. The compound acts as a nucleophile, with the phosphorus ylide attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a four-membered ring intermediate, which then collapses to produce the desired alkene and triphenylphosphine oxide as a byproduct .
相似化合物的比较
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
(Carbomethoxymethylene)triphenylphosphorane: Another Wittig reagent used for similar purposes but with different reactivity profiles.
(Ethoxycarbonylmethylene)triphenylphosphorane: Used in similar reactions but offers different solubility and stability characteristics.
Uniqueness
Methyl 2-chloro-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a more versatile reagent compared to its non-chlorinated counterparts .
属性
CAS 编号 |
31459-98-0 |
|---|---|
分子式 |
C21H18ClO2P |
分子量 |
368.8 g/mol |
IUPAC 名称 |
methyl 2-chloro-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C21H18ClO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI 键 |
CTRCNDHBLJGUIP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)







